tert-butyl (3S,5R)-3-amino-5-methylpiperidine-1-carboxylate
Overview
Description
The compound “tert-butyl (3S,5R)-3-amino-5-methylpiperidine-1-carboxylate” is a chemical compound with a molecular weight of 218.27 . It is similar to “tert-butyl (3S,5R)-3-amino-5-fluoropiperidine-1-carboxylate” which has a CAS Number: 2059917-34-7 . It is also related to a metabolite of Pitavastatin, a chemically synthesized statin used for hypercholesterolaemia (elevated cholesterol) and for the prevention of cardiovascular disease .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It is known to be an oil at room temperature . More specific properties such as melting point, boiling point, and solubility are not provided.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis as an Intermediate
Tert-butyl (3S,5R)-3-amino-5-methylpiperidine-1-carboxylate serves as a crucial intermediate in the synthesis of protein tyrosine kinase Jak3 inhibitors like CP-690550. A method for its synthesis involves starting from 4-methylpyridinium, followed by multiple chemical reactions, resulting in a total yield of 80.2%. This method is noted for its simplicity and scalability for industrial use (Chen Xin-zhi, 2011).
Enantioselective Synthesis
Research on tert-butyl (3S,5R)-3-amino-5-methylpiperidine-1-carboxylate includes the synthesis of enantiomers through parallel kinetic resolution. This method allows for the efficient creation of both enantiomers of the compound (Stephen G Davies et al., 2003).
Stereochemistry in Synthesis
Studies have explored stereoselective synthesis involving tert-butyl (3S,5R)-3-amino-5-methylpiperidine-1-carboxylate derivatives. Such research is significant for understanding the stereochemistry and for potential applications in synthesizing more complex molecules (V. Boev et al., 2015).
Applications in Drug Synthesis and Development
Intermediate in Anticancer Drug Synthesis
This compound serves as an intermediate in the synthesis of small molecule anticancer drugs. Methods have been established for the synthesis of related compounds with high yields, demonstrating its significance in medicinal chemistry (Binliang Zhang et al., 2018).
Synthesis of Biologically Active Compounds
The compound is also important in the synthesis of biologically active compounds like omisertinib (AZD9291), showcasing its versatility in drug development (Bingbing Zhao et al., 2017).
Creation of Amino Acid Derivatives
Research includes its use in synthesizing non-proteinogenic amino acid methyl esters with acid-sensitive side chains. This indicates its utility in creating complex amino acid structures for various applications (1997).
Safety And Hazards
The safety information for this compound indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound should be handled with appropriate safety measures including the use of protective gloves, eye protection, and face protection .
properties
IUPAC Name |
tert-butyl (3S,5R)-3-amino-5-methylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-9(12)7-13(6-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLHWQMECGKRCY-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN(C1)C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3S,5R)-3-amino-5-methylpiperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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